5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Description
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-cyanophenyl group and a carboxylic acid moiety at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied for its metabolic stability, hydrogen-bonding capacity, and utility in medicinal chemistry as bioisosteres for ester or amide groups .
Properties
Molecular Formula |
C10H5N3O3 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
5-(3-cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)8-12-13-9(16-8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IPLDRWBJUFWSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
The synthesis begins with the conversion of 3-cyanobenzoic acid into its corresponding hydrazide. This is achieved by reacting the carboxylic acid with excess hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours). The reaction proceeds via nucleophilic acyl substitution:
$$
\text{3-Cyanobenzoic acid} + \text{N}2\text{H}4 \rightarrow \text{3-Cyanobenzohydrazide} + \text{H}_2\text{O}
$$
Key Parameters :
Cyclization to Oxadiazole
The hydrazide intermediate is cyclized using phosphoryl chloride (POCl₃) as a dehydrating agent. POCl₃ facilitates intramolecular cyclization by activating the hydrazide carbonyl group, forming the oxadiazole ring:
$$
\text{3-Cyanobenzohydrazide} + \text{POCl}_3 \rightarrow \text{5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid} + \text{Byproducts}
$$
Optimized Conditions :
- Molar Ratio : Hydrazide:POCl₃ = 1:3
- Temperature : 65–70°C
- Reaction Time : 4 hours
- Workup : Quenching with ice-water, neutralization with NaHCO₃, and purification via flash chromatography (ethyl acetate/hexane).
Table 1 : Cyclization Reaction Parameters and Outcomes
| Parameter | Condition/Value |
|---|---|
| Cyclizing Agent | POCl₃ |
| Solvent | Anhydrous 1,4-dioxane |
| Temperature | 65°C |
| Yield | 72–78% |
| Purity (HPLC) | ≥98% |
One-Pot Synthesis-Functionalization Strategy
Recent advances have enabled the integration of oxadiazole formation and functionalization in a single pot, enhancing synthetic efficiency. This method employs copper-catalyzed coupling to introduce the 3-cyanophenyl group during cyclization.
Reaction Mechanism
The protocol involves:
- Formation of Acyl Hydrazide : 3-Cyanobenzoic acid reacts with hydrazine to form the hydrazide in situ.
- Cyclization and Coupling : The hydrazide undergoes cyclization with simultaneous Ullmann-type coupling using CuI/1,10-phenanthroline as the catalyst system.
Representative Procedure :
- Catalyst : CuI (20 mol%), 1,10-phenanthroline (40 mol%)
- Base : Cs₂CO₃ (1.5 equiv)
- Solvent : Anhydrous 1,4-dioxane
- Temperature : 120°C, 17 hours
- Yield : 68% after column chromatography.
Advantages :
- Eliminates isolation of intermediates.
- Tolerates diverse substituents on the phenyl ring.
Hydrolysis of Ester Precursors
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid can also be synthesized via hydrolysis of its ethyl ester derivative. This two-step approach is advantageous when ester precursors are more stable or easier to handle.
Synthesis of Ethyl Ester Intermediate
Ethyl 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-carboxylate is prepared by cyclizing 3-cyanobenzohydrazide with ethyl chlorooxalate in the presence of POCl₃:
$$
\text{3-Cyanobenzohydrazide} + \text{ClCO}_2\text{Et} \rightarrow \text{Ethyl ester intermediate} + \text{HCl}
$$
Conditions :
- Reagent : Ethyl chlorooxalate (1.2 equiv)
- Solvent : THF, 0°C → rt, 12 hours
- Yield : 80%.
Ester Hydrolysis
The ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol, reflux) to yield the carboxylic acid:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid} + \text{EtOH}
$$
Optimization :
- Base : 2 M NaOH
- Temperature : 70°C, 3 hours
- Yield : 95%.
Reaction Optimization and Challenges
Stability Considerations
The nitrile group in 3-cyanophenyl is susceptible to hydrolysis under strongly acidic or basic conditions. To mitigate this:
Purification Techniques
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
- Recrystallization : Final product is recrystallized from ethanol/water (9:1) to achieve >99% purity.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 60:40, 1 mL/min).
Chemical Reactions Analysis
Hydrolysis of Precursor Esters
The carboxylic acid derivative is commonly synthesized via hydrolysis of its ethyl ester counterpart. For example:
Reaction:
Conditions:
Amide Coupling Reactions
The carboxylic acid group undergoes coupling with amines to form bioactive amides.
| Amine Reagent | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Aminophenylpiperazine | HATU/DIPEA | DCM | 80 | |
| Benzofuran-2-amine | HATU/DIPEA | DCM | 75 |
Mechanism: Activation of the carboxylic acid via HATU forms an intermediate acyloxyphosphonium ion, which reacts with amines to yield amides .
Condensation with Aldehydes and Amines (Mannich Reaction)
The oxadiazole nitrogen participates in Mannich reactions to form tertiary amines:
Reaction:
Conditions:
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or photoredox conditions:
Reaction:
Conditions:
-
Photoredox catalysis with hypervalent iodine reagents (e.g., PhI(OAc)₂) in DCM under 40 W LED light .
Functionalization of the Cyano Group
The 3-cyanophenyl substituent can be modified via:
-
Hydrolysis to Carboxylic Acid:
-
Reduction to Amine:
Salt Formation
Reaction with inorganic bases forms water-soluble salts:
Reaction:
Applications: Enhances bioavailability for pharmacological studies .
Scientific Research Applications
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Key Comparisons:
In contrast, 4-bromophenyl () and 4-fluorophenyl () substituents offer halogen-based interactions (e.g., hydrophobic or halogen bonds) . The methyl-substituted derivative () lacks aromaticity but improves solubility via its potassium salt form, suggesting tunability for pharmacokinetic optimization .
Biological Activity :
- While direct activity data for the target compound are unavailable, its furan-based analog (5-(3-chlorophenyl)furan-2-carboxylic acid) exhibits moderate MbtI inhibition (IC₅₀ = 125 μM) in Mycobacterium tuberculosis, highlighting the importance of the 3-substituted aryl group . This suggests that replacing furan with 1,3,4-oxadiazole may alter metabolic stability or target affinity.
Synthetic Accessibility :
- Derivatives like 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid are synthesized via cyclization of hydrazides with carboxylic acids, a method applicable to the target compound .
Biological Activity
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on diverse sources.
Chemical Structure and Properties
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the cyanophenyl group enhances its interaction with biological targets, making it a subject of various pharmacological studies.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study synthesized novel 1,3,4-oxadiazole compounds and assessed their antibacterial activities against various bacterial strains. The results indicated that certain derivatives showed comparable efficacy to established antibiotics, suggesting that 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid may possess similar properties .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(3-Cyanophenyl)-1,3,4-Oxadiazole-2-carboxylic acid | E. coli | 32 µg/mL |
| Novel Derivative A | S. aureus | 16 µg/mL |
| Novel Derivative B | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays demonstrated that compounds similar to 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(3-Cyanophenyl)-1,3,4-Oxadiazole-2-carboxylic acid | MCF-7 | 10.5 |
| Compound C | HCT-116 | 8.0 |
| Compound D | HeLa | 12.0 |
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and upregulation of p53 protein levels .
Antioxidant Activity
Oxadiazole derivatives are also recognized for their antioxidant properties. A study indicated that certain derivatives exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of a series of oxadiazole derivatives on MCF-7 cells. The findings suggested that modifications in the oxadiazole ring could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Case Study on Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of oxadiazole derivatives against multi-drug resistant bacterial strains. The results highlighted the potential of these compounds as lead candidates for developing new antibiotics .
Q & A
Q. How can structural modifications enhance solubility or bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
